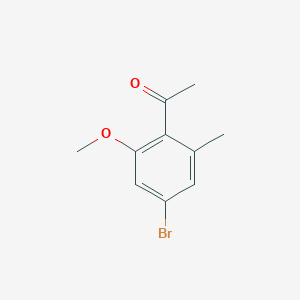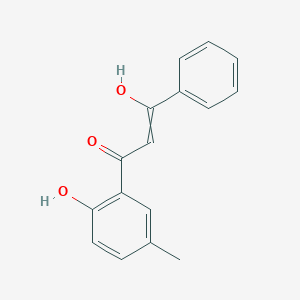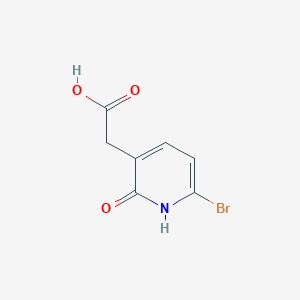
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and three methyl groups attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde typically involves the bromination of 2,4,5-trimethylbenzaldehyde followed by hydroxylation. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzyl alcohol.
Substitution: 3-Methoxy-6-hydroxy-2,4,5-trimethylbenzaldehyde or 3-Cyano-6-hydroxy-2,4,5-trimethylbenzaldehyde.
Applications De Recherche Scientifique
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An organic compound with similar structural features but different functional groups.
2,4,5-Trimethylbenzaldehyde: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the bromine atom enhances its electrophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and interactions .
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-3,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(4-12)7(3)9(5)11/h4,13H,1-3H3 |
Clé InChI |
PIJUDIPVGVUVGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C=O)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)
![methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B15157144.png)



![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)



![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)
![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)

